![molecular formula C12H19N3OS B2495827 (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide CAS No. 2411332-17-5](/img/structure/B2495827.png)
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide, also known as DMAT, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in cancer research. DMAT is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT by DMAT has been shown to have anti-cancer effects in preclinical studies.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide inhibits NMT by binding to the enzyme's active site, which prevents it from transferring myristic acid to protein substrates. Myristoylation is a post-translational modification that is required for the proper localization and function of many proteins. Inhibition of NMT by (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide leads to the mislocalization and degradation of myristoylated proteins, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has been shown to have other biochemical and physiological effects. For example, (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NMT. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide as a research tool is its specificity for NMT. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of NMT in various cellular processes. However, (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has limitations as well. For example, (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide is a small molecule inhibitor that may have limited bioavailability and pharmacokinetic properties. Furthermore, (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide may have limited efficacy in certain cancer types, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide. One area of interest is the development of more potent and selective NMT inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide treatment. Additionally, the combination of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide with other anti-cancer agents is an area of active research. Finally, the development of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide derivatives with improved pharmacokinetic properties is an area of interest for the development of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide as a therapeutic agent.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The starting material for the synthesis is 4-methyl-2-thiazolamine, which is reacted with ethyl acrylate to form 2-(4-methyl-1,3-thiazol-2-yl)ethyl acrylate. This intermediate is then reacted with dimethylamine to form (E)-4-(dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has been extensively studied for its potential applications in cancer research. Inhibition of NMT by (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has been shown to have anti-proliferative effects in various cancer cell lines, including breast, prostate, and lung cancer. (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. Furthermore, (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has been shown to have synergistic effects with other anti-cancer agents, suggesting that it may have potential as a combination therapy.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-10-9-17-12(14-10)6-7-13-11(16)5-4-8-15(2)3/h4-5,9H,6-8H2,1-3H3,(H,13,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNHIMECCVWAE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)CCNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)
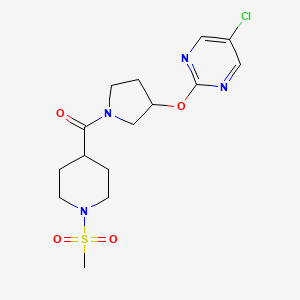

![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)

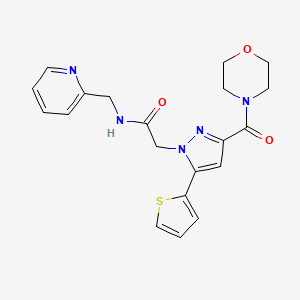
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)

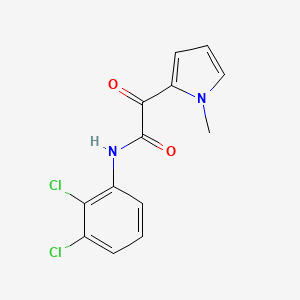
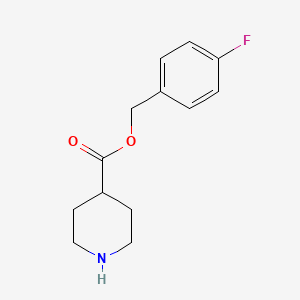

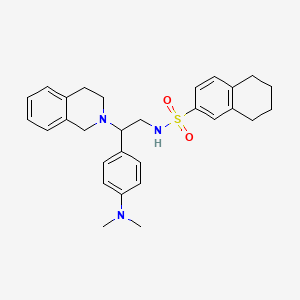

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)